Differentiated Binding Profile: Preferential Affinity for Imidazoline I2 Receptor over α2-Adrenoceptor Compared to Clonidine
N-(4-Methoxyphenyl)imidazolidin-2-imine exhibits a binding profile that is quantitatively distinct from the prototypical α2-agonist clonidine. It displays a 1.5-fold selectivity for the imidazoline I2 receptor over the α2-adrenoceptor (Ki(I2) = 200 nM; Ki(α2) = 302 nM) [1]. In contrast, clonidine demonstrates a marked preference for α2-adrenoceptors, with a Ki for I2 receptors reported to be approximately 4,179 nM, making it roughly 20-fold less potent at the I2 receptor than N-(4-methoxyphenyl)imidazolidin-2-imine [2]. This divergent binding fingerprint renders each compound more suitable for distinct research applications.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | I2 Imidazoline Receptor: Ki = 200 nM; α2-Adrenoceptor: Ki = 302 nM |
| Comparator Or Baseline | Clonidine: I2 Imidazoline Receptor: Ki ≈ 4,179 nM; α2-Adrenoceptor: Ki ≈ 60-130 nM |
| Quantified Difference | Target compound has ~20-fold higher affinity for I2 receptor than clonidine. Clonidine has ~3-5-fold higher affinity for α2-adrenoceptor than target compound. |
| Conditions | Radioligand binding assays using [3H]idazoxan (for I2) and [3H]clonidine (for α2) in rabbit kidney and rat cortex membranes, respectively [1][2]. |
Why This Matters
This data justifies the selection of CAS 53976-95-7 as a tool compound for probing I2-imidazoline receptor function, where clonidine would be an ineffective ligand.
- [1] BindingDB. (n.d.). BDBM50473198 (CHEMBL13925) Affinity Data for N-(4-methoxyphenyl)imidazolidin-2-imine. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50473198 View Source
- [2] Bruban, V., et al. (2002). Selectivity of Rilmenidine for I1-Imidazoline-Binding Sites in Rabbit Proximal Tubule Cells. Journal of Cardiovascular Pharmacology, 39(4), 581-589. (Data for clonidine I2 Ki). View Source
